

# The Pharmacokinetics and Pharmacodynamics of Darglitazone Sodium: A Technical Overview

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## Compound of Interest

Compound Name: *Darglitazone sodium*

Cat. No.: *B1663868*

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## Introduction

**Darglitazone sodium**, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).<sup>[1]</sup><sup>[2]</sup> Developed by Pfizer under the designation CP 86325-2, it was investigated for the treatment of type 2 diabetes mellitus due to its insulin-sensitizing effects, which improve glycemic and lipidemic control.<sup>[2]</sup> Although its development was discontinued in November 1999, the study of Darglitazone provides valuable insights into the mechanisms and effects of PPAR-γ agonists.<sup>[2]</sup> This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Darglitazone sodium**, supplemented with comparative data from other thiazolidinediones to provide a broader context for its class.

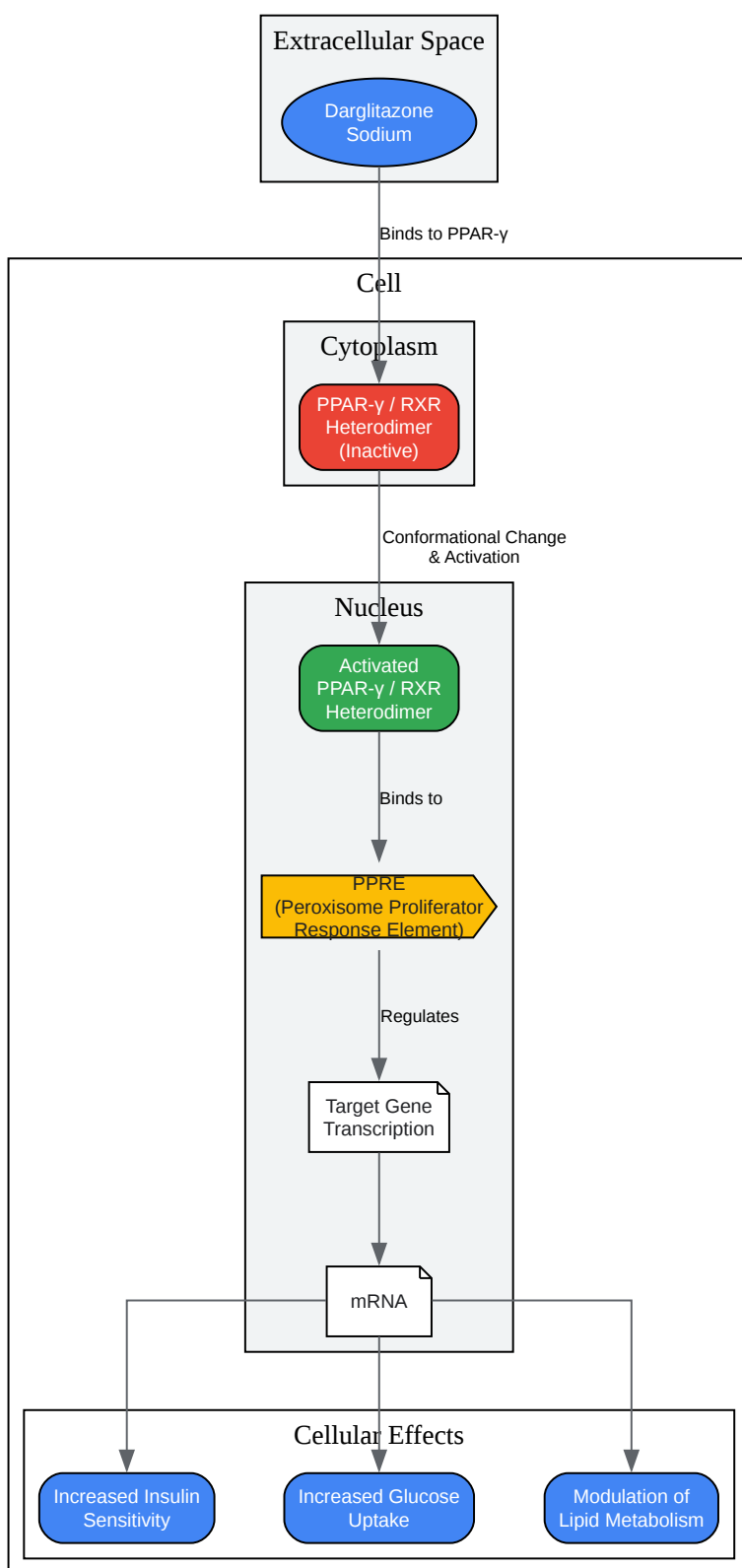
## Pharmacodynamics

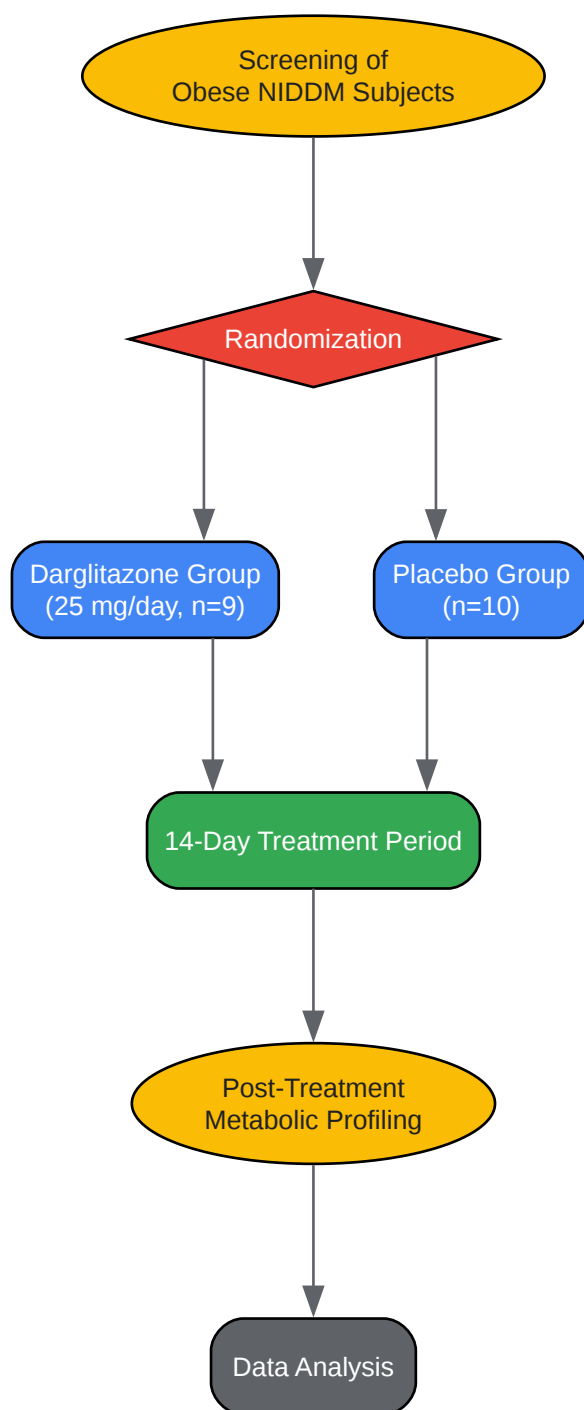
The primary pharmacodynamic effect of Darglitazone is mediated through its activation of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.<sup>[1]</sup>

## Mechanism of Action

As a PPAR-γ agonist, Darglitazone binds to and activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences

known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in insulin signaling, glucose uptake, and lipid metabolism.





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## References

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